8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound classified as a purine derivative. This compound features a unique structure that includes a hydroxypropylthio group, a methyl group, and a 4-methylbenzyl moiety attached to the purine core. Its molecular formula is with a molecular weight of approximately 372.44 g/mol. The compound's structure and functional groups suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting purine metabolism or related pathways.
This compound can be sourced from various chemical suppliers and is categorized under purine derivatives. It is often used in research settings to explore its biological activity and potential therapeutic applications. The classification of this compound is primarily based on its structural components and functional groups, which dictate its reactivity and interaction with biological targets.
The synthesis of 8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves several key synthetic steps:
The synthetic route may include protection and deprotection steps to prevent unwanted reactions during synthesis. Purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.
The molecular structure of 8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can be represented using various structural formulas:
CC(C)CSc1nc2c(c(=O)n(Cc3ccc(C)cc3)c(=O)n2C)n1C
The compound exhibits specific physical properties such as melting point and boiling point that are critical for its characterization, although detailed data may not be readily available from all sources.
8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione can participate in various chemical reactions:
The specific conditions for these reactions (temperature, solvent, concentration) will vary depending on the desired outcome and the reagents used.
The mechanism of action for 8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes involved in purine metabolism or nucleic acids. This interaction may inhibit specific pathways that are crucial for cellular processes, leading to potential therapeutic effects.
While specific physical properties such as density and boiling point may not be universally documented, it is essential to consider these parameters for practical applications:
The compound's reactivity profile includes susceptibility to oxidation and reduction reactions, making it versatile for further chemical modifications.
8-((2-hydroxypropyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure suggests it could serve as a lead compound for developing drugs targeting purine-related metabolic pathways or diseases associated with purine metabolism dysfunctions.
This compound's synthesis and characterization continue to be areas of active research, highlighting its importance in advancing our understanding of purine biochemistry and therapeutic interventions.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2